Product packaging for 2-Isopropylbenzaldehyde(Cat. No.:CAS No. 55012-32-3)

2-Isopropylbenzaldehyde

Cat. No.: B1297908
CAS No.: 55012-32-3
M. Wt: 148.2 g/mol
InChI Key: DTALCVXXATYTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Chemical Synthesis and Medicinal Chemistry

2-Isopropylbenzaldehyde serves as a crucial building block in organic synthesis for the creation of more complex molecules. Its aldehyde functional group is highly reactive and participates in a variety of chemical transformations, including nucleophilic addition and condensation reactions. solubilityofthings.com This reactivity makes it a valuable precursor for a range of organic compounds.

In the realm of medicinal chemistry, derivatives of this compound have shown promise. For instance, thiosemicarbazone derivatives of isopropylbenzaldehyde have been investigated for their potential biological activities. researchgate.netmdpi.com Specifically, this compound thiosemicarbazone has been identified as a specific inhibitor of aflatoxin biosynthesis in Aspergillus flavus. researchgate.netnih.gov Furthermore, substituted benzaldehydes are explored as intermediates in the synthesis of pharmaceuticals. ontosight.ai For example, 2-methoxy-5-isopropylbenzaldehyde is an intermediate in the production of substance P receptor antagonists. google.com Additionally, 2-hydroxy-4-isopropylbenzaldehyde has been reported as a potent partial tyrosinase inhibitor, suggesting its potential application in dermatology. researchgate.netshirazu.ac.ir

The versatility of this compound is further demonstrated in its use in the synthesis of heterocyclic compounds and complex natural products. It has been employed in photoenolization/Diels-Alder (PEDA) reactions to construct the core structures of antibiotics like benastatins. chinesechemsoc.org The steric hindrance provided by the ortho-isopropyl group can influence the stereochemical outcome of reactions, a property that is highly valuable in asymmetric synthesis. acs.org

Historical Context of Academic Investigations

Early academic interest in substituted benzaldehydes, including isopropyl-substituted variants, was often centered on their natural occurrence and fundamental chemical reactions. Isopropylbenzaldehyde, also known as cuminaldehyde, is found in essential oils of plants like cumin and eucalyptus. ontosight.aiwikipedia.org Initial research focused on the isolation, characterization, and synthesis of these naturally occurring compounds.

A significant area of historical investigation has been the synthesis of derivatives with potential biological activity. The synthesis of thiosemicarbazones from various benzaldehydes, including the p-isopropyl isomer, and the study of their coordination chemistry with metals like palladium and platinum, dates back several decades. nih.govacs.orgnih.gov These studies laid the groundwork for later explorations into their cytotoxic and antimicrobial properties.

The development of synthetic methodologies has also been a key aspect of historical research. For example, the formylation of cumene (B47948) is a known method for preparing isopropylbenzaldehyde. wikipedia.org Over time, more sophisticated synthetic routes have been developed to introduce the formyl and isopropyl groups onto the benzene (B151609) ring with greater control and efficiency.

Overview of Contemporary Research Endeavors

Current research on this compound and its derivatives continues to be vibrant and multifaceted, building upon historical foundations while exploring new frontiers. A significant focus remains on its applications in medicinal chemistry. Researchers are actively investigating the mechanisms of action of its derivatives, such as the thiosemicarbazone, in inhibiting fungal growth and toxin production. researchgate.netmdpi.comnih.gov This includes detailed studies using model organisms like yeast to unravel the molecular targets of these compounds. researchgate.netmdpi.com

In synthetic chemistry, this compound is being utilized in advanced organic reactions. Its role in the Ti(Oi-Pr)4-mediated photoenolization/Diels–Alder (PEDA) reaction highlights its utility in constructing complex polycyclic systems found in natural products. chinesechemsoc.org However, the steric hindrance of the ortho-isopropyl group can also present challenges, as seen in its lack of reactivity in certain coupling reactions. acs.org

Furthermore, there is ongoing interest in synthesizing and evaluating new derivatives of this compound for a range of biological activities. This includes the preparation of Schiff bases and other compounds with potential antimicrobial properties. bhu.ac.in The exploration of its derivatives as tyrosinase inhibitors also continues to be an active area of research. researchgate.netshirazu.ac.irscilit.com

Interactive Data Table: Properties of Isopropylbenzaldehyde Isomers

PropertyThis compound4-Isopropylbenzaldehyde (B89865) (Cuminaldehyde)
CAS Number 6502-22-3 scbt.com122-03-2 wikipedia.org
Molecular Formula C10H12O scbt.comC10H12O wikipedia.org
Molar Mass 148.2 g/mol scbt.com148.205 g/mol wikipedia.org
Appearance Liquid sigmaaldrich.comColorless oil wikipedia.org
Boiling Point Not specified235.5 °C wikipedia.org
Solubility in Water Not specifiedInsoluble wikipedia.org
Key Applications Proteomics research biochemical scbt.com, Synthesis of antibiotics chinesechemsoc.orgPerfumes, cosmetics, flavorings wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1297908 2-Isopropylbenzaldehyde CAS No. 55012-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTALCVXXATYTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203553
Record name Isopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55012-32-3, 6502-22-3
Record name Isopropylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055012323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(propan-2-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to 2-Isopropylbenzaldehyde

The preparation of this compound is most effectively achieved through methods that can control the position of the formyl group, as direct formylation of cumene (B47948) is not regioselective for the ortho position. Organometallic strategies provide a reliable and controlled route to the desired isomer.

Organometallic routes are among the most versatile and dependable for preparing specific isomers of substituted benzaldehydes. thieme-connect.de These methods typically involve the creation of a nucleophilic aryl species from a corresponding aryl halide, which then reacts with an electrophilic formylating agent.

Aryl-Lithium Intermediates: The generation of an aryllithium reagent followed by formylation is a powerful strategy. thieme-connect.de This pathway commonly starts with a halogenated precursor, such as 2-bromo-1-isopropylbenzene (2-bromocumene). Through a lithium-halogen exchange reaction, typically using an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures, the corresponding 2-isopropylphenyllithium is formed. This highly reactive intermediate is then quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group. Subsequent acidic workup yields the final this compound product. commonorganicchemistry.com

Grignard Reagents: A parallel and widely used approach involves the formation of a Grignard reagent. publish.csiro.au The synthesis begins with the same precursor, 2-bromo-1-isopropylbenzene, which is reacted with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to produce 2-isopropylphenylmagnesium bromide. google.com This Grignard reagent is then treated with a formylating agent. Common reagents for this step include ethyl orthoformate, which requires a final acidic hydrolysis step to unmask the aldehyde, and DMF. publish.csiro.augoogle.com

Table 1: Comparison of Organometallic Pathways to this compound
MethodPrecursorKey ReagentsIntermediateFormylating Agent
Aryl-Lithium2-Bromo-1-isopropylbenzenen-Butyllithium2-IsopropylphenyllithiumN,N-Dimethylformamide (DMF)
Grignard Reagent2-Bromo-1-isopropylbenzeneMagnesium (Mg)2-Isopropylphenylmagnesium bromideEthyl orthoformate or DMF

Direct formylation of an aromatic ring is a fundamental transformation in organic synthesis. wikipedia.org However, when applied to isopropylbenzene (cumene), these reactions typically lack the desired regioselectivity for producing the 2-isopropyl isomer.

Reactions such as the Gattermann-Koch reaction, which utilizes carbon monoxide and HCl under pressure in the presence of a Lewis acid catalyst, are classic methods for formylating aromatic hydrocarbons. acs.org However, the reaction on isopropylbenzene overwhelmingly favors the formation of the para-isomer, 4-isopropylbenzaldehyde (B89865). This selectivity is driven by the steric hindrance of the bulky isopropyl group, which disfavors substitution at the adjacent ortho positions, and the electronic directing effects of the alkyl group, which activates both ortho and para positions for electrophilic attack. The result is a product mixture containing very little of the desired this compound.

Table 2: Regioselectivity in the Direct Formylation of Cumene
ReactionKey ReagentsMajor ProductMinor Product(s)Rationale for Selectivity
Gattermann-KochCO, HCl, AlCl3/CuCl4-IsopropylbenzaldehydeThis compoundSteric hindrance at the ortho position favors para substitution.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives often requires multi-step sequences where the substitution pattern is carefully controlled by the choice of starting materials and reaction pathways.

The synthesis of 4-bromo-2-isopropylbenzaldehyde (B1526269) requires a strategy that can precisely place three different substituents on the benzene (B151609) ring. A plausible approach utilizes the reliability of organometallic chemistry. The synthesis can commence from a precursor like 1,4-dibromo-2-isopropylbenzene. A selective lithium-halogen exchange can be performed, where an alkyllithium reagent will preferentially react with the bromine atom at the C1 position due to the electronic influence and potential directing effect of the ortho-isopropyl group. This generates a lithiated intermediate, 4-bromo-2-isopropyllithium. Subsequent reaction of this intermediate with a formylating agent like DMF introduces the aldehyde group at the desired position, yielding 4-bromo-2-isopropylbenzaldehyde after workup. This method is analogous to syntheses of other halogenated benzaldehydes where selective metal-halogen exchange is employed. google.com

Table 3: Proposed Synthesis of 4-Bromo-2-isopropylbenzaldehyde
StepReactantReagentsProductPurpose
11,4-Dibromo-2-isopropylbenzenen-BuLi, THF, -78 °C4-Bromo-2-isopropyllithiumSelective lithium-halogen exchange to create a nucleophilic center.
24-Bromo-2-isopropyllithium1. DMF 2. H3O+4-Bromo-2-isopropylbenzaldehydeIntroduction of the formyl group via nucleophilic attack.

The synthesis of hydroxybenzaldehydes is most commonly achieved through the ortho-formylation of phenols, where the powerful directing effect of the hydroxyl group is exploited. orgsyn.org For 2-hydroxy-4-isopropylbenzaldehyde, the logical precursor is 3-isopropylphenol. Several classic and modern named reactions can accomplish this transformation with high regioselectivity.

Reimer-Tiemann Reaction: This reaction involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong aqueous base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgallen.in The base deprotonates both the phenol to form a highly activated phenoxide and the chloroform to generate the reactive electrophile, dichlorocarbene (B158193) (:CCl₂). nrochemistry.comunacademy.com The electron-rich phenoxide ring attacks the dichlorocarbene, leading to the introduction of a dichloromethyl group, preferentially at the ortho position. Subsequent hydrolysis under the basic conditions converts this group into the final aldehyde. nrochemistry.com

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or glycerol, followed by acid hydrolysis. synarchive.comwikipedia.org The reaction proceeds through an iminium ion intermediate that attacks the activated phenol ring, again with strong preference for the ortho position, to ultimately yield the salicylaldehyde (B1680747) derivative. semanticscholar.org

Magnesium Chloride-Mediated Formylation: A more modern and often higher-yielding method involves the use of paraformaldehyde in the presence of magnesium chloride and a tertiary amine base like triethylamine. mdma.ch This system generates a magnesium phenoxide in situ, which then undergoes a highly selective ortho-formylation. mdma.chorgsyn.org This method avoids harsh reagents and often provides excellent yields of the desired salicylaldehyde. orgsyn.orgorgsyn.org

Table 4: Methods for the Synthesis of 2-Hydroxy-4-isopropylbenzaldehyde from 3-Isopropylphenol
MethodKey ReagentsReactive ElectrophileKey Features
Reimer-Tiemann ReactionCHCl3, NaOHDichlorocarbene (:CCl2)Classic method; proceeds via carbene addition; moderate yields. wikipedia.orgnrochemistry.com
Duff ReactionHexamethylenetetramine (HMTA), AcidIminium ionWorks well for activated phenols; generally low to moderate yields. synarchive.comwikipedia.org
MgCl2-Mediated FormylationParaformaldehyde, MgCl2, Et3NFormaldehyde equivalentModern, mild conditions; high ortho-selectivity and often excellent yields. mdma.ch

Chemical Reactivity and Transformation Mechanisms

Carbonyl Group Reactivity and Functionalization

The aldehyde functional group in 2-isopropylbenzaldehyde is a primary site for nucleophilic attack and condensation reactions. These reactions are fundamental to the construction of more complex molecular architectures.

Aldol condensations are crucial carbon-carbon bond-forming reactions in organic chemistry. edu.krd In these reactions, an enol or an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. weebly.com

This compound, lacking α-hydrogens, cannot form an enolate itself and therefore cannot undergo self-condensation. However, it can readily participate in crossed or mixed aldol condensations, specifically the Claisen-Schmidt condensation, by reacting with a ketone or another aldehyde that possesses α-hydrogens. weebly.com In these reactions, this compound acts as the electrophilic partner.

For example, in a base-catalyzed reaction with a ketone such as acetone or acetophenone, the ketone is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate can then be readily dehydrated, often spurred by heat, to produce an α,β-unsaturated ketone. This dehydration is driven by the formation of a stable, conjugated system. miracosta.eduyoutube.com

Table 1: Examples of Claisen-Schmidt Condensation Products with this compound

Ketone Reactant Intermediate Product (β-hydroxy ketone) Final Product (α,β-unsaturated ketone)
Acetone 4-hydroxy-4-(2-isopropylphenyl)butan-2-one 4-(2-isopropylphenyl)but-3-en-2-one

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nanobioletters.com This reaction is of great significance in both synthetic chemistry and biochemistry. The formation of an imine from this compound involves the nucleophilic addition of a primary amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is often catalyzed by acid. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. Subsequent proton transfer and elimination of water yield the final imine product. globalconference.info A wide variety of primary amines, including aliphatic and aromatic amines like aniline, can be used to synthesize a diverse range of imines and Schiff bases from this compound. youtube.com

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are synthesized through the condensation reaction of an aldehyde or ketone with hydrazine or its derivatives. jetir.org The reaction of this compound with hydrazine hydrate, for instance, leads to the formation of this compound hydrazone.

The synthesis is typically carried out by refluxing the aldehyde and hydrazine in a suitable solvent, such as ethanol, often with a catalytic amount of acid. webassign.net The resulting hydrazones are valuable intermediates in various chemical transformations and have been studied for their diverse biological activities. jetir.org

Thiosemicarbazones are derivatives of aldehydes and ketones formed by condensation with thiosemicarbazide. organic-chemistry.org These compounds are of significant interest due to their coordination chemistry and pharmacological potential. The reaction of this compound with thiosemicarbazide results in the formation of this compound thiosemicarbazone. scirp.org

The synthesis is analogous to that of hydrazones, involving the condensation of the carbonyl group with the primary amine group of thiosemicarbazide. nih.gov The resulting thiosemicarbazones can act as chelating ligands for various metal ions, forming metal complexes with potentially enhanced biological activities. masterorganicchemistry.com

Table 2: Carbonyl Group Derivatives of this compound

Reagent Derivative Class General Structure
Primary Amine (R-NH₂) Imine / Schiff Base 2-iPr-C₆H₄-CH=N-R
Hydrazine (NH₂NH₂) Hydrazone 2-iPr-C₆H₄-CH=N-NH₂

Aromatic Ring Transformations

Beyond the reactivity of the carbonyl group, the aromatic ring of this compound, particularly due to the presence of the ortho-isopropyl group, can participate in specific photochemical reactions.

Ortho-alkyl benzaldehydes, including this compound, are known to undergo photoenolization. Upon UV irradiation, these compounds can generate a highly reactive intermediate known as a hydroxy-o-quinodimethane (photoenol) through an intramolecular hydrogen abstraction. This transient diene is a key intermediate in Photoenolization-Diels-Alder (PEDA) reactions.

The generated photoenol can be trapped by a dienophile in a [4+2] cycloaddition reaction to construct complex polycyclic structures. This reaction is a powerful tool in organic synthesis as it allows for the formation of multiple stereocenters in a single step. The reaction proceeds through an excited state of the benzaldehyde (B42025), leading to the formation of the photoenol, which then readily participates in the Diels-Alder reaction with a suitable dienophile. The efficiency and stereoselectivity of the PEDA reaction can be influenced by various factors, including the nature of the dienophile and the use of Lewis acid catalysts.

Catalytic Applications and Mechanistic Studies

Role in Heterogeneous Catalysis (e.g., Oxidation Reactions)

In the realm of heterogeneous catalysis, substituted benzaldehydes like this compound can serve as important substrates for oxidation reactions. The selective oxidation of aldehydes to their corresponding carboxylic acids is a valuable transformation in fine chemical synthesis. This process often employs heterogeneous catalysts to facilitate easier separation and catalyst recycling.

The catalytic oxidation of benzaldehyde derivatives typically utilizes molecular oxygen or hydrogen peroxide as green oxidants. mdpi.com The catalysts often consist of metal nanoparticles dispersed on high-surface-area supports. For instance, bimetallic copper-nickel (Cu-Ni) nanoparticles supported on materials like titanium dioxide (TiO₂) or metal-organic frameworks (MIL-101) have been shown to be effective for the selective oxidation of benzyl alcohol to benzaldehyde. mdpi.com Similar systems can be applied to the subsequent oxidation of the aldehyde. Other catalytic systems include gold-tin (Au-Sn) bimetallic nanoparticles on graphene oxide (GO) supports, which have demonstrated high efficiency in the selective oxidation of benzyl alcohol to benzaldehyde using O₂. rsc.org

The reaction mechanism generally involves the adsorption of the aldehyde onto the catalyst surface, followed by activation by the metallic sites. The metal catalyst facilitates the reaction with the oxidant, leading to the formation of the carboxylic acid product. The choice of support material and the size of the metal nanoparticles can significantly influence the catalyst's activity and selectivity. cardiff.ac.uk

Catalyst SystemSupport MaterialOxidantSubstrate ExampleProduct
Cu-Ni NanoparticlesMIL-101, TiO₂, CarbonO₂Benzyl AlcoholBenzaldehyde
Au-Sn NanoparticlesGraphene Oxide (GO)O₂Benzyl AlcoholBenzaldehyde
Palladium (Pd) NanoparticlesNaX Zeolite, SiO₂-Al₂O₃O₂Benzyl AlcoholBenzaldehyde
Co₃O₄ ParticlesHZSM-5 ZeoliteH₂O₂StyreneBenzaldehyde

Influence on Catalyst Stability and Decomposition (e.g., Hoveyda-Grubbs Catalysts)

This compound is a precursor to the 2-isopropoxybenzylidene ether ligand, which is a critical component of second-generation Hoveyda-Grubbs catalysts. These ruthenium-based complexes are widely used in olefin metathesis reactions due to their high activity and stability. sigmaaldrich.cn The chelating isopropoxybenzylidene ligand plays a crucial role in the catalyst's initiation and stability.

However, the stability of these catalysts is not absolute. Studies on silica-supported second-generation Hoveyda-Grubbs catalysts have shown that they are susceptible to decomposition under atmospheric conditions, particularly in the presence of oxygen and water. researchgate.net The decomposition process involves the oxidation of the catalyst, leading to the cleavage of the ruthenium-benzylidene bond. One of the major decomposition products identified is 2-isopropoxybenzaldehyde, which is formed from the original chelating ligand.

Experimental analysis has shown that when the supported catalyst is stored under a water-saturated air atmosphere for one week, the degree of decomposition, as estimated by the formation of 2-isopropoxybenzaldehyde, can be as high as 93%. researchgate.net Even under a dried-air atmosphere, significant decomposition (58%) occurs over the same period. researchgate.net This degradation pathway compromises the stability and reusability of the heterogeneous catalyst, highlighting the importance of storing these sensitive complexes under strictly controlled inert conditions (e.g., in a vacuum or under an inert gas at low temperatures). researchgate.net

CatalystConditionTimeDecomposition ProductExtent of DecompositionReference
Silica-Supported Hoveyda-Grubbs (Gen II)Water-Saturated Air1 Week2-Isopropoxybenzaldehyde93% researchgate.net
Silica-Supported Hoveyda-Grubbs (Gen II)Dried Air1 Week2-Isopropoxybenzaldehyde58% researchgate.net

Metal-Complex Formation for Catalytic Systems

Aldehydes such as this compound serve as versatile precursors for the synthesis of ligands used in coordination chemistry and catalysis. A common route is the condensation reaction with primary amines to form Schiff bases, which contain an imine or azomethine (>C=N-) functional group. These Schiff base ligands are excellent chelating agents, capable of forming stable complexes with a wide variety of transition metal ions. ijpbs.comsbmu.ac.ir

For example, Schiff bases derived from the related isomer, 4-isopropylbenzaldehyde (B89865) (cuminaldehyde), have been used to synthesize complexes with metals like manganese(II), iron(III), zinc(II), and cadmium(II). journalijar.comnih.gov These complexes are formed by the coordination of the metal ion with the nitrogen and often another donor atom (like oxygen or sulfur) within the Schiff base ligand structure. The resulting metal complexes can exhibit diverse geometries, such as square-planar or tetrahedral, depending on the metal ion and the ligand's structure. sbmu.ac.ir

These metal-Schiff base complexes often possess catalytic activity. The coordination of the metal center can be tailored by modifying the ligand structure, allowing for the development of catalysts for various organic transformations. While research has often focused on the 4-isomer due to its natural abundance, the principles of complex formation are directly applicable to ligands derived from this compound. ijpbs.com The synthesis of such complexes opens avenues for creating new catalytic systems with potential applications in oxidation, reduction, and other chemical processes.

Ligand PrecursorLigand TypeMetal IonsPotential Application
4-Isopropylbenzaldehyde SemicarbazoneSchiff BaseMn(II), Fe(III)Antimicrobial, Antioxidant
4-Isopropylbenzaldehyde ThiosemicarbazoneSchiff BaseMn(II), Fe(III), Zn(II), Cd(II)Antimicrobial, Cytotoxic
2-(Tosylamino)benzaldehyde BishydrazoneBishydrazoneCu(II), Zn(II)Catalysis

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 2-isopropylbenzaldehyde, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a complete assignment of its proton and carbon signals.

While specific, experimentally verified spectral data for this compound is not widely available in public literature, a detailed analysis can be predicted based on the known chemical shifts of benzaldehyde (B42025) and the influence of the ortho-isopropyl substituent.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the isopropyl group.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm. yale.edu

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring are in different chemical environments and will exhibit complex splitting patterns. They are expected in the range of δ 7.2-7.9 ppm. The proton adjacent to the aldehyde group (H6) would likely be the most downfield due to the combined electron-withdrawing and anisotropic effects of the carbonyl group. The other protons (H3, H4, H5) will show splitting patterns (doublets, triplets, or doublet of doublets) arising from coupling with their neighbors.

Isopropyl Protons (-CH(CH₃)₂): The isopropyl group will present a characteristic pattern.

The methine proton (-CH) will be a septet (or multiplet) due to coupling with the six equivalent methyl protons. Its chemical shift is anticipated to be around δ 3.0-3.5 ppm, shifted downfield by the adjacent aromatic ring.

The two methyl groups (-CH₃) are equivalent and will appear as a doublet due to coupling with the single methine proton, with a chemical shift expected around δ 1.2-1.3 ppm.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde-H~10.0Singlet (s)-
Aromatic-H~7.2 - 7.9Multiplet (m)~7-8 (ortho), ~1-3 (meta)
Isopropyl-CH~3.0 - 3.5Septet (sept)~6.9
Isopropyl-CH₃~1.2 - 1.3Doublet (d)~6.9

This table contains predicted data based on analogous structures.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbonyl Carbon (-CHO): This carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm. yale.edu

Aromatic Carbons: The six aromatic carbons will appear in the δ 125-150 ppm region. The carbon atom to which the aldehyde group is attached (C1) and the carbon bearing the isopropyl group (C2) are quaternary and will likely show weaker signals. Their exact shifts are influenced by the electronic effects of their respective substituents. The remaining four aromatic carbons (C3, C4, C5, C6) will have shifts determined by their position relative to the two substituents.

Isopropyl Carbons: The methine carbon (-CH) is expected around δ 30-35 ppm, while the two equivalent methyl carbons (-CH₃) will be the most upfield, appearing around δ 23-25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO~192
C-ipso (C-CHO)~136
C-ipso (C-isopropyl)~150
Aromatic CH~125-135
Isopropyl-CH~34
Isopropyl-CH₃~24

This table contains predicted data based on analogous structures.

To unambiguously assign the complex signals of the aromatic protons, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). This would allow for the definitive assignment of adjacent protons within the aromatic ring by tracing the cross-peaks that indicate their connectivity.

HSQC: An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would be invaluable for confirming the assignment of each aromatic CH group by linking the already identified proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. For this compound (molecular weight: 148.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. nih.gov

The GC-MS data for this compound shows key peaks at: nih.gov

m/z 148: The molecular ion peak [M]⁺, corresponding to the intact molecule.

m/z 119: A major fragment resulting from the loss of the formyl radical (-CHO, 29 Da) or, more likely, an initial loss of a methyl group followed by rearrangement and loss of CO. A common fragmentation for alkylbenzenes is the loss of a methyl group to form a stable benzylic cation. The loss of a methyl radical (CH₃•, 15 Da) from the isopropyl group would lead to an ion at m/z 133, which could then lose carbon monoxide (CO, 28 Da) to yield the fragment at m/z 105. However, the peak at m/z 119 is more prominent, suggesting a different pathway. A likely route is the loss of an ethyl radical (C₂H₅•, 29 Da) through a rearrangement process.

m/z 105: This fragment can be formed by the loss of the isopropyl group (C₃H₇•, 43 Da) to form a benzoyl cation.

Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
148[C₁₀H₁₂O]⁺ (Molecular Ion)
119[M - C₂H₅]⁺
105[M - C₃H₇]⁺ or [C₇H₅O]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorption bands would include:

A strong, sharp absorption band around 1700 cm⁻¹ , characteristic of the C=O stretching vibration of the aromatic aldehyde. docbrown.info

Two peaks in the region of 2850-2750 cm⁻¹ corresponding to the C-H stretch of the aldehyde proton. docbrown.info

Absorptions around 3080-3010 cm⁻¹ due to the aromatic C-H stretching vibrations.

Bands in the 2970-2870 cm⁻¹ region from the C-H stretching of the isopropyl group.

Bending vibrations for the isopropyl group are expected around 1385-1365 cm⁻¹ .

Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. This compound contains a benzaldehyde chromophore. It is expected to exhibit two main absorption bands:

A strong absorption band (π → π* transition) around 240-250 nm .

A weaker absorption band (n → π* transition) at a longer wavelength, typically around 280-290 nm . The presence of the alkyl group may cause a slight bathochromic shift (shift to longer wavelength) compared to unsubstituted benzaldehyde.

X-ray Crystallography for Structural Confirmation of Derivatives

While X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, it requires a suitable single crystal. For a liquid compound like this compound, this technique is applied to its solid derivatives.

Conformational Analysis and Molecular Dynamics

Experimental Investigations of Molecular Conformations

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating the conformational equilibria of molecules in solution.

NMR spectroscopy can be used to determine the relative populations of different conformers of 2-isopropylbenzaldehyde in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., using Nuclear Overhauser Effect spectroscopy), it is possible to deduce the preferred spatial arrangement of the isopropyl and aldehyde groups. Temperature-dependent NMR studies could also provide thermodynamic parameters for the equilibrium between different conformational states. However, specific studies applying these NMR techniques to determine the conformational equilibrium of this compound are not readily found in the literature.

Theoretical Computational Studies of Conformations

In the absence of extensive experimental data, theoretical and computational methods offer a valuable approach to predict and analyze the conformational properties of this compound.

Quantum chemical calculations, ranging from semi-empirical methods like AM1 to ab initio methods using basis sets such as STO-3G, can be employed to calculate the energies of different conformations of this compound. These calculations would help in identifying the most stable conformers and the transition states that connect them. While these methods are well-established, specific computational studies on this compound using STO-3G or AM1 are not reported in the available literature.

A key aspect of the conformational analysis of this compound is the determination of the energy barriers to rotation around the single bonds connecting the isopropyl and aldehyde groups to the benzene (B151609) ring. These rotational barriers dictate the rate of interconversion between different conformers. Computational methods can be used to map the potential energy surface as a function of the dihedral angles, allowing for the calculation of these barriers. For other substituted benzaldehydes, these barriers have been studied, but specific values for this compound are not available.

A hypothetical table of calculated rotational barriers is presented below to illustrate the type of data that would be generated from such a study.

Rotational BarrierCalculated Energy (kJ/mol)
Phenyl-CHO RotationData not available
Phenyl-CH(CH₃)₂ RotationData not available

The presence of the ortho-isopropyl group raises the possibility of intramolecular interactions, such as a weak C-H…O=C hydrogen bond between one of the methyl C-H bonds of the isopropyl group and the carbonyl oxygen of the aldehyde. Such an interaction could stabilize certain conformations. Computational methods can be used to identify and characterize these interactions by analyzing bond lengths, bond angles, and electron density distributions. While the existence of such interactions is plausible, specific studies confirming and quantifying them in this compound are lacking.

Below is a hypothetical data table that would present the geometric parameters of a potential intramolecular hydrogen bond.

InteractionDistance (Å)Angle (°)
C-H…O=CData not availableData not available

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and the influence of the solvent on its conformational preferences. By simulating the motion of the molecule over time in a virtual solvent box, it is possible to observe how solvent molecules interact with the solute and affect the conformational equilibrium. These simulations could reveal the flexibility of the molecule and the timescales of conformational changes. However, no specific MD simulation studies on this compound have been reported in the scientific literature.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to study the properties of molecules in their excited states.

The electronic structure of 2-isopropylbenzaldehyde can be elucidated using DFT calculations. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity and electronic properties of the molecule. ossila.comwikipedia.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more likely to be reactive. wikipedia.org

For a molecule like this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom of the aldehyde group. The LUMO, on the other hand, is often distributed over the carbonyl group and the benzene (B151609) ring, indicating these as sites for nucleophilic attack.

ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap4.70

TD-DFT calculations can further be employed to predict the electronic absorption spectra of this compound, providing insights into its photophysical properties. These calculations can help in assigning the electronic transitions observed in experimental UV-Vis spectra.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the Lewis-like chemical bonding in a molecule. uni-muenchen.dewikipedia.org It analyzes the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). uni-muenchen.de This analysis provides valuable information about intramolecular interactions and the stability of the molecule. nih.gov

Natural Population Analysis (NPA) is a method derived from NBO theory that calculates the distribution of charge on each atom in a molecule. uni-rostock.deresearchgate.net This provides a more robust and less basis-set-dependent measure of atomic charges compared to other methods like Mulliken population analysis. researchgate.net The NPA charges can be used to understand the electrostatic potential of the molecule and to identify reactive sites.

A hypothetical table of NPA charges for selected atoms in this compound is shown below to illustrate the expected charge distribution.

AtomNPA Charge (e)
O (carbonyl)-0.55
C (carbonyl)+0.45
C (aromatic, attached to C=O)+0.10
C (aromatic, attached to isopropyl)-0.15

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity. nih.gov

While no specific QSAR models for this compound have been reported, QSAR studies have been conducted on various derivatives of benzaldehyde (B42025) for different biological activities. nih.gov A typical QSAR study involves the following steps:

Data Set Selection: A set of molecules with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive ability of the model is assessed using various validation techniques.

For this compound and its derivatives, QSAR models could be developed to predict their potential activities, such as antimicrobial, antifungal, or insecticidal properties. The descriptors used in such models could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP).

Advanced Computational Approaches for Biological Interactions

Advanced computational methods can be used to simulate and analyze the interactions of this compound with biological macromolecules, such as proteins. These methods are instrumental in understanding its potential mechanism of action and in designing new molecules with improved biological activities.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding mode of a ligand in the active site of a protein. nih.gov

Although specific molecular docking studies for this compound are not available, studies have been performed on its isomer, 4-isopropylbenzaldehyde (B89865) (cuminaldehyde). nih.govnih.gov These studies have shown that cuminaldehyde can bind to proteins like human serum albumin. nih.govnih.gov A hypothetical docking study of this compound with a protein target would involve placing the molecule into the binding site and evaluating the binding affinity based on a scoring function. The interactions could involve hydrogen bonds between the aldehyde oxygen and amino acid residues, as well as hydrophobic interactions between the aromatic ring and the isopropyl group with nonpolar residues in the binding pocket.

An illustrative table of potential interactions and their energies from a hypothetical molecular docking study is presented below.

Interaction TypeInteracting ResidueEstimated Energy (kcal/mol)
Hydrogen BondSER123-2.5
Hydrophobic (pi-Alkyl)LEU45-1.8
Hydrophobic (Alkyl)VAL78-1.2

WaterMap is a computational method used to identify and characterize the thermodynamic properties of water molecules in the binding site of a protein. deeporigin.comnih.govschrodinger.com It helps in understanding the role of water in ligand binding and provides guidance for lead optimization in drug design. nih.govschrodinger.com By identifying high-energy, unstable water molecules, WaterMap can suggest modifications to a ligand that would displace these waters and improve binding affinity. deeporigin.comschrodinger.com

No specific WaterMap analysis has been published for this compound. However, this technique could be applied to a protein target of interest to understand the hydration patterns in its binding site. The analysis would reveal regions where displacing water molecules with a part of the this compound molecule would be energetically favorable. For instance, the hydrophobic isopropyl group could displace an unstable water molecule from a nonpolar pocket, leading to a gain in binding affinity.

No Specific Research Found on Nuclear Quadrupole Coupling Constant (NQCC) Studies for this compound

A comprehensive search of scientific databases and computational chemistry literature has revealed a lack of specific studies focused on the Nuclear Quadrupole Coupling Constant (NQCC) of this compound and its application to understanding the molecule's electronic structure.

While the principles of NQCC are well-established for determining the electric field gradient at a nucleus and providing insights into chemical bonding and electronic environments, it appears that this particular analytical method has not been applied to or reported for this compound in published research.

Therefore, it is not possible to provide detailed research findings or data tables on this specific topic as requested. The scientific community has yet to explore the NQCC of this compound, leaving a gap in the understanding of its electronic structure from this particular theoretical modeling perspective.

Biological Activities and Medicinal Chemistry Applications

Antimicrobial and Antifungal Potentials

2-Isopropylbenzaldehyde has demonstrated notable potential as an antimicrobial and antifungal agent. Investigations have focused on its ability to inhibit the growth of pathogenic fungi and bacteria, as well as to interfere with the production of harmful mycotoxins.

Research has shown that this compound can inhibit the early development and biomass production of Aspergillus flavus, a fungus known for producing aflatoxins. Studies on derivatives of this compound, such as its thiosemicarbazone form, have indicated a specific activity against the biosynthesis of aflatoxin, distinct from a general fungistatic effect.

The molecular mechanisms underlying the antifungal activity of this compound derivatives have been investigated. One proposed mechanism involves the impairment of mitochondrial function. Specifically, research on 3-isopropylbenzaldehyde (B1580556) thiosemicarbazone, a derivative of an isomer of this compound, suggests that it may target the cytochrome bc1 complex (complex III) of the mitochondrial respiratory chain. This interference with the electron flow can disrupt cellular respiration, leading to a blockage of developmental processes in fungi. However, direct studies confirming this specific mechanism for this compound itself are not extensively documented.

Antitumor and Cytotoxic Activity

The potential of this compound in cancer therapy has been an area of interest, although much of the research has been conducted on benzaldehyde (B42025) and its other derivatives rather than specifically on the 2-isopropyl isomer.

Studies on benzaldehyde and its derivatives have revealed several mechanisms of antitumor activity. For example, β-cyclodextrin benzaldehyde inclusion compound (CDBA) has been shown to induce autophagic cell death in cancer cell lines, characterized by the destruction of mitochondrial structures. Research on benzaldehyde also suggests it can suppress epithelial-mesenchymal plasticity and overcome treatment resistance by targeting the interaction of specific proteins involved in gene transcription related to cancer stemness. Some benzaldehyde derivatives have been found to induce apoptosis in cancer cells through a mitochondria-dependent pathway, as evidenced by an increased Bax/Bcl-2 ratio and upregulation of caspase-3. However, direct studies elucidating the specific mechanisms of action of this compound in cancer cell lines, such as its interaction with DNA or its ability to induce apoptosis, are not extensively reported.

Recent research on benzaldehyde has shown its potential to inhibit the growth of cancer cells that are resistant to conventional treatments like osimertinib (B560133) or radiation. Benzaldehyde has been found to overcome treatment resistance by targeting the interaction between 14-3-3ζ and a phosphorylated form of histone H3, which is implicated in the transcriptional regulation of genes related to treatment resistance and epithelial-mesenchymal transition. nih.govtechnologynetworks.com While these findings are promising for the broader class of benzaldehydes, specific studies on the activity of this compound against drug-resistant tumor cell lines have not been identified in the reviewed literature.

Enzyme Inhibition Studies

This compound and its derivatives have been a subject of interest in the study of tyrosinase inhibition. Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation. Research has identified cuminaldehyde (p-isopropylbenzaldehyde), an isomer of this compound, as a potent inhibitor of mushroom tyrosinase, inhibiting the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) with a 50% inhibitory concentration (ID50) of 0.05 mM. acs.org

The structure-activity relationship (SAR) of benzaldehyde derivatives reveals that the nature and position of substituents on the benzene (B151609) ring are crucial for their inhibitory potency. For instance, the presence of hydroxyl groups can enhance inhibitory activity, as seen with 2,4-dihydroxybenzaldehyde, which is a more potent inhibitor than other derivatives like 3,4-dihydroxybenzaldehyde. brieflands.com The aldehyde group is a key feature, potentially forming a Schiff base with a primary amino group within the enzyme. nih.govnih.gov Theoretical studies suggest that benzaldehyde derivatives can act as bicentral inhibitors, where not only the aldehyde group but also other substituents, like a methoxy (B1213986) group at the C4 position, contribute to the inhibitory effect. nih.gov The position of substituents influences the inhibitory mechanism; for example, p-isopropylbenzaldehyde acts as an uncompetitive inhibitor for the diphenolase activity of tyrosinase. tandfonline.com The steric factor of substituents, particularly at the 4-position, can determine whether the inhibition is partial or full. researchgate.net

A study on chamaecin (2-hydroxy-4-isopropylbenzaldehyde) found it to be a mixed-type inhibitor of mushroom tyrosinase with an IC50 of 2.3 microM. nih.gov This highlights the synergistic effect of having both a hydroxyl and an isopropyl group on the benzaldehyde scaffold.

Table 1: Tyrosinase Inhibitory Activity of Selected Benzaldehyde Derivatives

CompoundInhibitory Concentration (IC50/ID50)Inhibition TypeReference
p-Isopropylbenzaldehyde (Cuminaldehyde)0.05 mMUncompetitive acs.orgtandfonline.com
2-hydroxy-4-isopropylbenzaldehyde (Chamaecin)2.3 µMMixed-type nih.gov
Benzaldehyde31.0 µMPartial noncompetitive researchgate.net
4-Bromobenzaldehyde114 µMPartial noncompetitive researchgate.net
4-Fluorobenzaldehyde0.16 mM (diphenolase), 1.05 mM (monophenolase)Reversible tandfonline.com

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication, making it a key target for antiviral drug development. researchgate.netmdpi.com Aldehyde-containing compounds are known to act as reversible inhibitors of cysteine proteases by forming a covalent bond between the aldehyde group and the catalytic cysteine residue (Cys145) in the active site of Mpro. nih.govresearchgate.net

While direct studies on this compound are limited, the broader class of benzaldehyde derivatives has been explored. The substrate specificity of SARS-CoV Mpro typically requires a glutamine at the P1 position and a large hydrophobic residue at the P2 position. nih.gov The isopropyl group of this compound could potentially interact with hydrophobic pockets within the enzyme's active site.

The development of Mpro inhibitors has seen the exploration of various "warheads" that react with the catalytic cysteine. mdpi.com Aldehydes represent one such class of warheads. researchgate.net For instance, the inhibitor GC-376, which contains an aldehyde functional group, forms a hemithioketal with Cys145 of the SARS-CoV-2 Mpro. nih.gov Although aldehydes are effective, concerns about their potential toxicity due to off-target reactions have led researchers to explore other warheads like ketoamides. stanford.edu Nevertheless, peptide aldehydes have been shown to be tight-binding, reversible inhibitors of the SARS-coronavirus main protease. nih.gov The design of potent and selective inhibitors is a crucial area of research in the development of treatments for coronavirus diseases. researchgate.net

Antioxidant and Anti-inflammatory Properties

Benzaldehyde derivatives have demonstrated notable antioxidant and anti-inflammatory activities. Cuminaldehyde (4-isopropylbenzaldehyde) has been shown to enhance DPPH radical scavenging activity. allsubjectjournal.com The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals. allsubjectjournal.com

In the context of inflammation, derivatives of benzaldehyde have been found to inhibit the production of key inflammatory mediators. nih.gov Studies on compounds isolated from marine fungi, such as flavoglaucin (B158435) and isotetrahydro-auroglaucin, have shown they can markedly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov Furthermore, these compounds can reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

The anti-inflammatory mechanism of these benzaldehyde derivatives often involves the modulation of key signaling pathways. For example, they can inhibit the activation of the nuclear factor-κB (NF-κB) pathway. nih.gov Some benzaldehyde derivatives exert their anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), which has cytoprotective and anti-inflammatory functions. nih.gov Benzaldehydes isolated from the coral-derived fungus Aspergillus terreus have also shown anti-inflammatory effects by suppressing the MAPK signaling pathway in macrophage cells. nih.gov

Therapeutic Potential in Neurodegenerative Diseases (via derivatives)

Derivatives of benzaldehyde are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov The pathology of these diseases often involves complex processes including neuroinflammation, oxidative stress, and protein aggregation, which present multiple targets for therapeutic intervention. benthamscience.com

Two benzaldehydes isolated from the marine fungus Aspergillus terreus C23-3 have been shown to have anti-neuroinflammatory and neuroprotective effects. nih.govnih.gov In studies using cellular models, these compounds were found to reduce the secretion of inflammatory mediators and pro-inflammatory factors in microglia. nih.gov One of the benzaldehydes was observed to inhibit mitochondrial oxidative stress and block neuronal cell apoptosis by modulating pathways related to the Tau protein and caspases, thereby protecting against β-amyloid (Aβ)-induced neurological damage. nih.govnih.gov These effects are partly attributed to the inhibition of the MAPKs signaling pathway. nih.gov

The development of multi-target-directed ligands is a promising strategy for complex conditions like Alzheimer's. nih.gov In this vein, benzimidazole-based derivatives incorporating substituted benzaldehydes have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in AD therapy. mdpi.com The structure-activity relationship studies of these derivatives help in optimizing their inhibitory potential, with the nature and position of substituents on the benzaldehyde ring playing a critical role in their efficacy. mdpi.com

Environmental Fate and Ecotoxicological Considerations

Aquatic Ecotoxicity Assessment

The ecotoxicological profile of 2-Isopropylbenzaldehyde indicates potential hazards to aquatic ecosystems. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful to aquatic life with long-lasting effects (Hazard Statement H412). nih.gov This classification suggests that the release of this compound into waterways could lead to adverse outcomes for aquatic organisms over extended periods.

While specific experimental toxicity data for this compound is limited, information on the closely related parent compound, benzaldehyde (B42025), provides some context. Standard aquatic toxicity tests on benzaldehyde have shown it to have a moderate toxicity to aquatic organisms. santos.comsantos.com The toxicity of a chemical in an aquatic environment is typically evaluated across different trophic levels, including fish, invertebrates (like Daphnia), and algae, to understand its potential impact on the ecosystem structure. For a substance to be considered harmful with long-lasting effects, it generally implies persistence in the environment combined with chronic toxicity.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement Source

This interactive table summarizes the GHS classification related to aquatic toxicity.

Evaluation of Persistence, Bioaccumulation, and Toxicity (PBT) Characteristics

Persistent, Bioaccumulative, and Toxic (PBT) substances are chemicals that are resistant to degradation, can accumulate in living organisms, and are toxic. wikipedia.orgtoxicfreefuture.org These compounds are of significant environmental concern because they can remain in the environment for long periods, become more concentrated in organisms up the food chain (biomagnification), and cause adverse effects at very low concentrations. wikipedia.org

Persistence: The persistence of a chemical is its ability to resist degradation. toxicfreefuture.org A key indicator of environmental persistence is its biodegradation rate. The parent compound, benzaldehyde, is reported to be readily biodegradable and does not persist in the environment. santos.comsantos.com This suggests that this compound may also undergo biodegradation, although the isopropyl group could potentially influence the rate of degradation compared to the unsubstituted molecule.

Bioaccumulation: Bioaccumulation refers to the uptake and concentration of a substance from the environment into an organism. wikipedia.org The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log K_ow_). A high Log K_ow_ value generally indicates a greater potential to accumulate in the fatty tissues of organisms. umweltbundesamt.de The calculated XLogP3 value (a computational estimation of Log K_ow_) for this compound is 2.9. nih.gov This value is below the common screening criteria for bioaccumulation potential (typically Log K_ow_ > 4.5 or 5), suggesting a low potential for the substance to bioaccumulate in aquatic organisms. This is consistent with assessments of benzaldehyde, which is not expected to bioaccumulate. santos.comsantos.com

Toxicity: As established in the previous section, this compound is considered toxic to aquatic life. nih.gov

Based on the available data, particularly its low potential for bioaccumulation and the ready biodegradability of its parent compound, this compound is unlikely to meet the full criteria for a PBT substance. santos.comsantos.com

| Toxicity | GHS Classification | H412: Harmful to aquatic life with long lasting effects nih.gov | Meets the 'T' criterion |

This interactive table provides a summary of the PBT characteristics based on available data.

Biodegradation Pathways and Environmental Transformation

Upon release into the environment, this compound is expected to undergo transformation through various physical and biological processes. Biodegradation by microorganisms is anticipated to be a primary pathway for its removal from soil and water.

The biodegradation of aromatic aldehydes like benzaldehyde typically proceeds via oxidation of the aldehyde group to a carboxylic acid. In the case of this compound, this would form 2-isopropylbenzoic acid. This transformation is catalyzed by enzymes such as benzaldehyde dehydrogenase, which have been studied in bacteria like Pseudomonas putida. researchgate.net Following this initial oxidation, the aromatic ring is typically cleaved through further enzymatic reactions, ultimately leading to the breakdown of the compound into simpler molecules like carbon dioxide and water, which can be integrated into microbial biomass.

While benzaldehyde itself is readily biodegradable, the presence and position of substituents on the benzene (B151609) ring can affect the rate of microbial degradation. The isopropyl group at the ortho-position in this compound may influence the accessibility of the aldehyde group to microbial enzymes, potentially altering its degradation rate compared to the parent molecule or its isomers like 4-isopropylbenzaldehyde (B89865) (cuminaldehyde).

Environmental Release and Mitigation Strategies

Environmental release of this compound can occur from various sources, including industrial manufacturing, formulation of products, and disposal of waste containing the compound. As it is used in chemical synthesis and potentially in fragrances, releases could happen as emissions to the air, discharges to wastewater, or from accidental spills.

Mitigation strategies are essential to minimize the environmental impact of this compound. Key measures include:

Engineering Controls: In industrial settings, using closed systems for production and handling can significantly reduce fugitive emissions. Proper ventilation and vapor recovery systems can capture airborne releases.

Wastewater Treatment: Industrial wastewater containing this compound should be treated before discharge. Biological treatment methods that leverage microbial degradation are expected to be effective, given the anticipated biodegradability of the compound.

Spill Management: In the event of a spill, immediate containment is crucial to prevent the substance from entering drains, surface water, or soil. fishersci.com Absorbent materials should be used to collect the spilled chemical, and all contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Proper Disposal: Waste containing this compound should not be emptied into drains or the environment. fishersci.com It should be handled by licensed waste disposal contractors to ensure it is disposed of in an environmentally sound manner, such as through incineration at a permitted facility.

Adherence to good industrial hygiene and safety practices, including the use of appropriate personal protective equipment, also helps to prevent accidental releases. fishersci.com

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Bioactive Derivatives

The structural analogue of 2-Isopropylbenzaldehyde, cuminaldehyde (4-Isopropylbenzaldehyde), is a major component of essential oils from plants like Cuminum cyminum and has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. medchemexpress.comallsubjectjournal.com This provides a strong rationale for the design and synthesis of novel bioactive derivatives based on the 2-isopropyl scaffold, which may exhibit unique or enhanced pharmacological profiles.

Future synthetic efforts could focus on creating libraries of derivatives through established and emerging chemical reactions. For instance, Claisen-Schmidt condensation could be employed to synthesize novel chalcones, which are known intermediates for a variety of heterocyclic compounds. uokerbala.edu.iq Subsequent reactions of these intermediates with reagents such as urea, thiourea, or guanidine hydrochloride could yield diverse classes of bioactive molecules. uokerbala.edu.iq One-pot, multi-component reactions also offer an efficient pathway to complex molecular architectures from simple aldehyde precursors. oiccpress.com

Derivative ClassPotential Synthetic PrecursorKey ReagentsPotential Biological Relevance
ChalconesThis compoundAcetophenone derivatives, Ethanolic NaOHIntermediates for various heterocyclic compounds with broad bioactivity
2-Amino-1,3-oxazinesChalcone derivativeUreaAntioxidant, Antibacterial
2-Amino-1,3-thiazinesChalcone derivativeThioureaAntioxidant, Antibacterial
2-AminopyrimidinesChalcone derivativeGuanidine hydrochlorideAntioxidant, Antibacterial

Exploration of Emerging Catalytic Applications

The aldehyde functional group in this compound makes it a candidate for various catalytic transformations. While research has focused on the catalytic synthesis of benzaldehydes, for example through the selective oxidation of benzyl alcohols using bimetallic Cu-Ni nanoparticle catalysts, the application of this compound itself in catalysis is an area ripe for exploration. mdpi.com

Future studies could investigate its role as a substrate in cutting-edge catalytic systems. For instance, photoredox catalysis, which uses visible light to drive chemical reactions, represents a powerful tool for forming challenging covalent bonds and could be applied to transform this compound into more complex molecules. sigmaaldrich.com Similarly, its utility in organocatalysis, such as nucleophilic phosphinocatalysis for the synthesis of carbo- and heterocycles, warrants investigation. sigmaaldrich.com Exploring these applications could lead to the discovery of novel synthetic pathways and materials.

Advanced Mechanistic Investigations in Biological Systems

To fully realize the therapeutic potential of this compound derivatives, advanced mechanistic studies are essential. Drawing parallels from its isomer, cuminaldehyde, which is known to inhibit enzymes like aldose reductase and α-glucosidase and to prevent the fibrillation of α-synuclein, provides a logical starting point. medchemexpress.com Investigations into whether 2-substituted derivatives share these mechanisms or possess entirely new ones are critical.

Future research should employ a range of biochemical and cellular assays to elucidate the mechanism of action of any newly synthesized, active derivatives. github.io This includes target identification through binding assays, determining inhibition constants (Kᵢ) and IC₅₀ values for specific enzymes, and studying the kinetics of interaction. github.io Cellular studies could explore effects on mitochondrial membrane potential, the induction of apoptosis, and impacts on specific signaling pathways, which have been observed with cuminaldehyde. medchemexpress.com

Development of Targeted Therapeutic Candidates

The development of targeted therapeutic candidates from this compound is a promising long-term goal. The known biological activities of its 4-isopropyl isomer in the context of neurodegenerative diseases, cancer, and diabetes suggest that derivatives of this compound could be tailored for these and other conditions. medchemexpress.comallsubjectjournal.com

A crucial step in translating these compounds from laboratory curiosities to potential drugs is the early assessment of their pharmacokinetic and toxicological properties (ADME-Tox). jddtonline.info By integrating ADME-Tox profiling early in the drug discovery process, researchers can prioritize candidates with favorable properties, such as good stability in human liver microsomes, and reduce the high attrition rate in later stages of development. jddtonline.info This "fail-early-fail-cheap" strategy is vital for efficient drug development.

Sustainable Synthetic Routes and Green Chemistry Initiatives

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduresearchgate.net Developing sustainable synthetic routes for this compound and its derivatives is a key research objective.

Several green chemistry strategies can be applied:

Use of Green Oxidants : Traditional oxidation methods often rely on stoichiometric oxidants that generate significant waste. researchgate.net Employing molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as clean, environmentally benign oxidants is a more sustainable approach. researchgate.netmdpi.com

Alternative Energy Sources : Microwave irradiation and ultrasound can significantly accelerate reaction times and improve yields, often under solvent-free conditions, thereby reducing energy consumption and solvent waste. rsc.org

Environmentally Benign Solvents : Replacing hazardous organic solvents with water or employing solvent-free reaction conditions is a cornerstone of green chemistry. researchgate.netrjpn.org

Process Intensification : Technologies like reactive distillation combine reaction and separation into a single unit, leading to shorter residence times, lower energy consumption, and reduced capital costs compared to conventional batch processes. utwente.nl

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefits
Prevention of Waste / Atom EconomyDesigning one-pot or multi-component reactions where most atoms from the reactants are incorporated into the final product. rjpn.orgMinimizes byproducts and improves resource efficiency.
Use of Safer Solvents and AuxiliariesReplacing volatile organic solvents with water or conducting reactions under solvent-free conditions. wjpmr.comReduces environmental pollution and health hazards.
Design for Energy EfficiencyUtilizing microwave or ultrasound irradiation to reduce reaction times and temperatures. rsc.orgLowers energy consumption and operational costs.
Use of CatalysisEmploying recyclable catalysts instead of stoichiometric reagents for oxidation or other transformations. mdpi.comIncreases reaction efficiency and reduces waste.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for creating novel materials, catalysts, and therapeutic agents through safe, efficient, and sustainable methods.

Q & A

Q. What are the established synthetic routes for 2-Isopropylbenzaldehyde, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : this compound is synthesized via Friedel-Crafts alkylation of benzaldehyde derivatives with isopropyl halides or alcohols, often using Lewis acid catalysts like AlCl₃. A critical step is controlling steric hindrance due to the isopropyl group. To ensure reproducibility:
  • Catalyst Selection : Use anhydrous AlCl₃ (0.5–1.0 eq.) under inert conditions to prevent side reactions .
  • Temperature Control : Maintain 50–80°C to balance reaction rate and selectivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure (80–100°C, 10–15 mmHg) ensures purity >95%.
  • Table 1 : Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)0.7 eq.Maximizes alkylation efficiency
Reaction Temperature60°CMinimizes byproduct formation
SolventDichloromethaneEnhances solubility of intermediates

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Aromatic protons (δ 7.4–8.1 ppm, multiplet), aldehyde proton (δ 9.8–10.2 ppm, singlet), isopropyl protons (δ 1.2–1.4 ppm, doublet) .
  • ¹³C NMR : Aldehyde carbon (δ ~190 ppm), quaternary aromatic carbons (δ 125–140 ppm).
  • Infrared (IR) Spectroscopy : Aldehyde C=O stretch (1700–1720 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 column with UV detection (254 nm); mobile phase: acetonitrile/water (70:30) to confirm purity ≥98% .

Q. How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?

  • Methodological Answer :
  • Detailed Procedure : Specify catalyst activation (e.g., drying AlCl₃ at 120°C for 2 hrs), stoichiometry, and reaction monitoring (TLC, Rf = 0.3 in hexane/EtOAc 8:2).
  • Supporting Information : Include raw spectral data (NMR, IR) and chromatograms in supplementary files, formatted as .cif or .pdf with metadata .
  • Safety Notes : Highlight handling precautions for corrosive catalysts and volatile solvents (e.g., use fume hoods, PPE) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or byproducts for this compound synthesis across studies?

  • Methodological Answer :
  • Comparative Analysis : Replicate conflicting protocols under controlled conditions (e.g., humidity, catalyst batch) to identify variables affecting outcomes.
  • Advanced Characterization : Employ GC-MS to detect trace byproducts (e.g., di-alkylated derivatives) and quantify using internal standards .
  • Statistical Modeling : Apply Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent polarity .

Q. What computational chemistry approaches are effective in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DCM) to optimize solvation energy.
  • Table 2 : Key Computational Parameters
ParameterValueSoftware/Tool
Basis Set6-31G(d)Gaussian 16
Solvation ModelSMD (Toluene)ORCA
Energy Convergence≤1 kcal/molVASP

Q. How can researchers design environmentally sustainable protocols for this compound synthesis?

  • Methodological Answer :
  • Catalyst Recycling : Test immobilized Lewis acids (e.g., Fe₃O₄-supported AlCl₃) for reuse across 3–5 cycles without significant activity loss.
  • Solvent Replacement : Evaluate bio-based solvents (e.g., limonene) using Hansen solubility parameters to match dichloromethane’s performance .
  • Life Cycle Assessment (LCA) : Quantify energy/CO₂ footprint reduction via gate-to-gate analysis (e.g., 20% lower E-factor with solvent-free conditions) .

Q. What strategies are recommended for analyzing the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor aldehyde oxidation via HPLC-UV (loss <5% indicates stability) .
  • Light Sensitivity : Use amber vials and UV-vis spectroscopy to track photodegradation kinetics (λmax = 270 nm).
  • Table 3 : Stability Data Under Stress Conditions
ConditionDegradation Rate (%/week)Major Degradant
25°C, dark0.2%None detected
40°C, 75% RH1.8%2-Isopropylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Isopropylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.